7-甲氧基喹唑啉-4,6-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

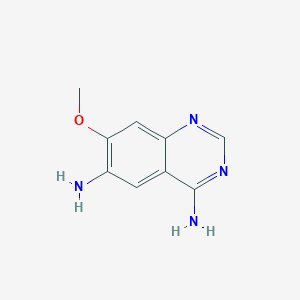

7-Methoxyquinazoline-4,6-diamine is a chemical compound with the molecular formula C9H10N4O . It is a derivative of quinazoline, a nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of 7-Methoxyquinazoline-4,6-diamine and its derivatives has been reported in several studies . For instance, a series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines .Molecular Structure Analysis

Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2. It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methoxyquinazoline-4,6-diamine include a molecular weight of 290.32 and a molecular formula of C17H14N4O . The compound is a solid at room temperature .科学研究应用

1. 抗癌研究

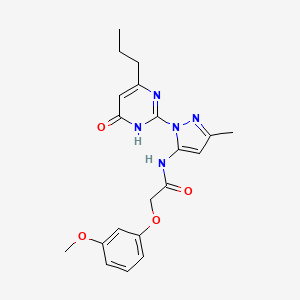

7-甲氧基喹唑啉-4,6-二胺及其衍生物在癌症研究中得到了广泛研究。例如,合成的化合物6-(3-氯丙氧基)-4-(2-氟苯胺基)-7-甲氧基喹唑啉对肺癌细胞系的增殖表现出有效抑制 (Cai et al., 2019)。另一项研究专注于合成7-甲氧基-4-(2-甲基喹唑啉-4-基)-3,4-二氢喹喔啉-2(1H)-酮,该化合物抑制了小鼠肿瘤生长,并显示出作为微管结合肿瘤血管破坏剂的潜力 (Cui et al., 2017)。

2. 抗菌和抗真菌应用

源自7-甲氧基喹唑啉-4,6-二胺的化合物展示了显著的抗菌和抗真菌活性。例如,一项研究合成了一系列含有甲氧基喹唑啉基团的化合物,显示出中等至非常好的抗菌和抗真菌活性 (Thomas et al., 2010)。

3. 抗病毒研究

7-甲氧基喹唑啉-4,6-二胺的衍生物在抗病毒研究中表现出潜力,特别是在冠状病毒的治疗中。一项研究确定了4-苯胺基-6-氨基喹唑啉衍生物作为中东呼吸综合症冠状病毒(MERS-CoV)的潜在抑制剂,其中一种化合物表现出高抑制效果且无细胞毒性 (Lee et al., 2020)。

4. 抗疟疾药物开发

在疟疾药物开发中,7-甲氧基喹唑啉-4,6-二胺衍生物已被探索其作为抗疟疾药物的潜力。一项研究合成并评估了一系列6,7-二甲氧基喹唑啉-2,4-二胺,鉴定出一种具有高抗疟疾活性的化合物,展示了其作为抗疟疾药物的潜在性 (Mizukawa et al., 2021)。

5. 多效药物开发

7-甲氧基喹唑啉-4,6-二胺衍生物已被用于多效药物的开发。例如,一种化合物,7-(4-(3-乙炔基苯胺基)-7-甲氧基喹唑啉-6-氧基)-N-羟基庚酰胺,被发现是HDAC、EGFR和HER2的有效抑制剂,在各种癌症异种移植模型中表现出高效 (Cai et al., 2010)。

安全和危害

The safety data sheet for a similar compound, N4-(3-Ethynylphenyl)-7-methoxyquinazoline-4,6-diamine, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

Quinazoline derivatives have drawn immense attention due to their significant biological activities. They show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant, and other activities . Therefore, the future direction could involve designing and synthesizing more quinazoline derivatives for various therapeutic applications .

作用机制

Target of Action

7-Methoxyquinazoline-4,6-diamine is a derivative of quinazoline, a class of compounds known for their significant biological activities Quinazoline derivatives have been reported to exhibit a broad range of medicinal activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant effects .

Mode of Action

It’s known that quinazoline derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some quinazoline derivatives have shown strong EGFR inhibitory activity, which can lead to cell cycle arrest .

Biochemical Pathways

Given the broad range of biological activities exhibited by quinazoline derivatives, it’s likely that this compound affects multiple pathways, leading to downstream effects .

Pharmacokinetics

One source suggests that similar compounds have moderate in vivo pharmacokinetic properties .

Result of Action

Some quinazoline derivatives have been reported to exhibit potent antiproliferative activity against various human cancer cell lines .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can influence the action of many compounds .

属性

IUPAC Name |

7-methoxyquinazoline-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-14-8-3-7-5(2-6(8)10)9(11)13-4-12-7/h2-4H,10H2,1H3,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRSTHFYIIEOEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl[(3-methylfuran-2-yl)methyl]amine](/img/structure/B2405583.png)

![1-(3-Chloro-2-methylphenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2405584.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2405587.png)

![N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2405588.png)

![1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride](/img/structure/B2405589.png)

![4-methoxy-N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2405592.png)

![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2405597.png)